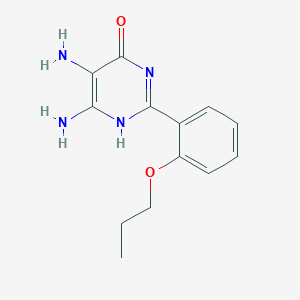

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4,5-diamino-2-(2-propoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZOEKLCUJRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482605 | |

| Record name | 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-34-0 | |

| Record name | 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate substituted benzaldehyde and guanidine derivatives.

Condensation Reaction: The substituted benzaldehyde undergoes a condensation reaction with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction forms the intermediate 2-(2-propoxyphenyl)pyrimidine.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino groups at the 5th and 6th positions of the pyrimidine ring.

Oxidation: Finally, the compound is oxidized to introduce the keto group at the 4th position, resulting in the formation of 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol derivative.

Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one is explored for its potential therapeutic properties. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Interacting with Nucleic Acids: Binding to DNA or RNA and affecting gene expression or replication processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs:

Key Observations :

Physicochemical Properties

Key Observations :

- Chlorinated analogs (e.g., ) have lower molecular weights but higher reactivity due to halogen presence.

Biological Activity

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, also known by its CAS number 57075-34-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine backbone with two amino groups at positions 5 and 6 and a propoxyphenyl substituent at position 2. Its molecular formula is C13H16N4O, with a molecular weight of 260.29 g/mol. The unique structural characteristics contribute to its biological activity.

Antimicrobial Activity

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including 5,6-diamino derivatives. The compound has been tested against several pathogenic microorganisms, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Fungi : Candida albicans, Saccharomyces cerevisiae

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method. The results are summarized in the following table:

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | Staphylococcus aureus | 125 |

| 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | Escherichia coli | 250 |

| 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | Klebsiella pneumoniae | 125 |

| 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | Pseudomonas aeruginosa | 250 |

| 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | Candida albicans | 62.5 |

| 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one | Saccharomyces cerevisiae | 31.25 |

The compound exhibited notable activity against fungi at lower concentrations compared to bacteria, indicating a potential for antifungal applications.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various concentrations (3 µg/mL to 1000 µg/mL). The percentage inhibition of free radicals was measured and is presented in the following table:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 3 | 41.81 ± 0.67 |

| 15 | 43.03 ± 0.09 |

| 31 | 45.63 ± 0.23 |

| 62.5 | 46.20 ± 0.19 |

| 250 | 46.51 ± 0.45 |

| 1000 | 64.84 ± 0.88 |

These results indicate that the antioxidant activity increases with concentration, suggesting that higher doses may provide significant protection against oxidative stress.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The results indicated favorable binding affinities with key enzymes involved in microbial resistance mechanisms and oxidative stress pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound showed enhanced antibacterial activity when combined with sulfonamide moieties, suggesting a synergistic effect that could be explored further for developing new antimicrobial agents.

- Antioxidant Mechanisms : Research has indicated that compounds with similar structures can scavenge free radicals effectively due to their electron-donating properties, which may lead to therapeutic applications in diseases linked to oxidative damage.

- Pharmacological Potential : Investigations into the pharmacokinetics and bioavailability of the compound suggest it possesses favorable properties for drug development, including low toxicity profiles and good absorption characteristics.

Q & A

Q. Basic

- NMR spectroscopy : -NMR identifies aromatic protons (δ 6.5–8.5 ppm) and NH groups (δ 5.0–6.5 ppm). -NMR confirms carbonyl (C=O, δ ~160–170 ppm) and aromatic carbons .

- Mass spectrometry : HRMS (ESI-TOF) validates molecular weight (expected [M+H] for CHNO: 275.1144).

- IR spectroscopy : Detect C=O (1650–1700 cm) and NH (3200–3400 cm) stretches .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic

- Enzyme inhibition assays :

- Cell-based assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (PGE ELISA in macrophages) .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

Systematic substitution :

- Vary the 2-propoxyphenyl group (e.g., replace propoxy with methoxy or bulky alkoxy) to assess steric/electronic effects.

- Modify 5,6-diamino groups (e.g., alkylation or acylation) to probe hydrogen-bonding interactions .

Parallel synthesis : Use combinatorial chemistry to generate analogs (e.g., pyrido[4,3-d]pyrimidinones in ).

Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with bioactivity .

How to resolve contradictions in enzyme inhibition data across studies?

Q. Advanced

- Assay validation :

- Compound integrity : Verify purity (>95% via HPLC) and stability (e.g., degradation under assay conditions).

- Off-target effects : Screen against related enzymes (e.g., mPGES-1 ) to rule out nonspecific inhibition.

What computational strategies support rational design of derivatives?

Q. Advanced

- Molecular docking : Use crystallographic data (e.g., PDE5A complex, PDB ID: 4G2Y ) to predict binding modes. The 2-propoxyphenyl group may occupy hydrophobic pockets, while 5,6-NH groups form hydrogen bonds with catalytic residues.

- MD simulations : Assess stability of ligand-enzyme complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives .

- QSAR modeling : Develop predictive models using descriptors like polar surface area and molecular weight .

How to optimize selectivity for target enzymes (e.g., COX-2 vs. COX-1)?

Q. Advanced

- Active-site analysis : Compare COX-2 (larger hydrophobic pocket) and COX-1 (smaller Val523 gatekeeper) using homology modeling. Bulky 2-propoxyphenyl groups may enhance COX-2 selectivity .

- Mutagenesis studies : Introduce point mutations (e.g., COX-2 Arg513Ala) to identify critical interactions .

What strategies mitigate solubility issues during biological testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.